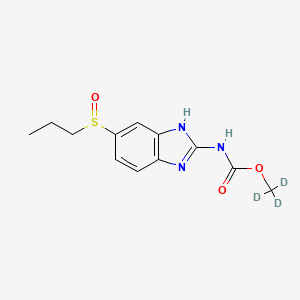

Albendazol-Sulfoxid D3

Übersicht

Beschreibung

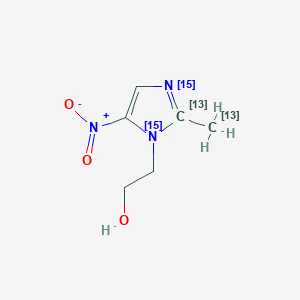

Ricobendazol D3, auch bekannt als Albendazol-Sulfoxid D3, ist eine deuterierte Form von Albendazol-Sulfoxid. Es ist ein Benzimidazol-Derivat mit einem breiten Spektrum an anthelmintischen und antiparasitären Eigenschaften. Diese Verbindung wird hauptsächlich in der Veterinärmedizin zur Behandlung von parasitären Infektionen bei Tieren eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Ricobendazol D3 kann durch Oxidation von Albendazol mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Ricobendazol D3 mithilfe eines 3D-Druckverfahrens mit halbfester Extrusion hergestellt. Dieses Verfahren beinhaltet die Co-Extrusion von Natriumalginat und Calciumchlorid, um eine gastroretentive Darreichungsform zu erzeugen, die mit Ricobendazol beladen ist . Die ionotrope Gelierung von Alginat in Kombination mit einem zweiwertigen Kation während der Extrusion wird genutzt, um das Arzneistoff-Abgabesystem zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ricobendazol D3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Sulfoxidgruppe wieder in das Sulfid umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Benzimidazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden

Oxidation: Albendazol-Sulfon.

Reduktion: Albendazol.

Substitution: Verschiedene substituierte Benzimidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Ricobendazol D3 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen der Deuteriumsubstitution auf chemische Reaktionen zu untersuchen.

Biologie: Untersucht auf seine antiparasitäre Aktivität gegen verschiedene Helminthen und Protozoen.

Medizin: Erfforscht auf sein potenzielles Einsatzgebiet bei der Behandlung von parasitären Infektionen bei Mensch und Tier.

Industrie: Wird bei der Entwicklung fortschrittlicher Arzneistoff-Abgabesysteme eingesetzt, wie z. B. 3D-gedruckte gastroretentive Darreichungsformen

Wirkmechanismus

Ricobendazol D3 entfaltet seine Wirkung durch selektive Hemmung der Beta-Tubulin-Polymerisation. Diese Hemmung stört die Bildung von Mikrotubuli, was zum Verlust von zytoplasmatischen Mikrotubuli in parasitären Zellen führt. Die Verbindung bindet an die Colchicin-Bindungsstelle von Tubulin, verhindert die Mikrotubuli-Polymerisation und führt letztendlich zum Tod des Parasiten .

Wissenschaftliche Forschungsanwendungen

Ricobendazole D3 has several scientific research applications:

Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactions.

Biology: Investigated for its antiparasitic activity against various helminths and protozoa.

Medicine: Explored for its potential use in treating parasitic infections in humans and animals.

Industry: Utilized in the development of advanced drug delivery systems, such as 3D-printed gastro-retentive dosage forms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ricobendazole D3 can be synthesized through the oxidation of albendazole using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, ricobendazole D3 is produced using a semi-solid extrusion 3D printing process. This method involves the co-extrusion of sodium alginate and calcium chloride to create a gastro-retentive dosage form loaded with ricobendazole . The ionotropic gelation of alginate in combination with a divalent cation during the extrusion is exploited to obtain the drug delivery system .

Analyse Chemischer Reaktionen

Types of Reactions

Ricobendazole D3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Albendazole sulfone.

Reduction: Albendazole.

Substitution: Various substituted benzimidazole derivatives.

Wirkmechanismus

Ricobendazole D3 exerts its effects by selectively inhibiting beta-tubulin polymerization. This inhibition disrupts the formation of microtubules, leading to the loss of cytoplasmic microtubules in parasitic cells. The compound binds to the colchicine site of tubulin, preventing microtubule polymerization and ultimately causing the death of the parasite .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Albendazol: Die Stammverbindung von Ricobendazol D3, die als anthelmintisches und antiparasitäres Mittel verwendet wird.

Mebendazol: Ein weiteres Benzimidazol-Derivat mit ähnlichen anthelmintischen Eigenschaften.

Oxfendazol: Eine Benzimidazol-Verbindung, die zur Behandlung von parasitären Infektionen bei Tieren eingesetzt wird

Einzigartigkeit

Ricobendazol D3 ist durch seine Deuteriumsubstitution einzigartig, die die Stabilität der Verbindung verbessern und ihre pharmakokinetischen Eigenschaften verändern kann. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Auswirkungen von Deuterium auf den Arzneimittelstoffwechsel und die Wirksamkeit .

Eigenschaften

IUPAC Name |

trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016420 | |

| Record name | Albendazole sulfoxide-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448346-38-0 | |

| Record name | Albendazole sulfoxide-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1448346-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.